molecular formula C11H14O3 B128739 tert-Butyl phenyl carbonate CAS No. 6627-89-0

tert-Butyl phenyl carbonate

Cat. No.: B128739
CAS No.: 6627-89-0
M. Wt: 194.23 g/mol
InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N
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Description

Tert-Butyl phenyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mono Carbamate Protection

tert-Butyl phenyl carbonate has been utilized in the mono carbamate protection of aliphatic diamines. This process involves protection of amino groups, offering advantages in product purification and safety, and addresses issues of waste disposal in the synthesis of unsymmetrical diamines (Pittelkow, Lewinsky, & Christensen, 2007).

Precatalyst for Sulfenate Anions

This compound derivatives have been employed as traceless precatalysts for generating sulfenate anions, facilitating couplings of benzyl halides to trans-stilbenes. The unique feature of this application is the byproduct, which is a gas, allowing for higher purity in product isolation (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Catalysts for Carbon Dioxide Conversion

This compound plays a role in catalyst development for carbon dioxide conversion. It is used in chromium complexes for synthesizing cyclic carbonates from epoxides and carbon dioxide, showing high catalytic activity and selectivity under specific conditions (Kiriratnikom et al., 2021).

Free-Radical Reactions

It's involved in free-radical reactions where tert-butyl carbonates undergo addition to thiomaleic anhydride, leading to the formation of substituted thiosuccinic anhydrides and further conversion to lactones or lactams (Crich & Rahaman, 2009).

Synthesis of Amphiphilic Triphenylphosphine Analogs

In the synthesis of triphenylphosphine analogs, this compound derivatives are used. These compounds have shown significant catalytic activities in biphasic catalysis, offering a potential in various chemical processes (Caron et al., 2001).

Synthesis of tert-Butyl Aminocarbonate

tert-Butyl aminocarbonate, a novel compound for acylating amines, is synthesized using this compound. This showcases its role in creating new chemical entities with potential applications in organic synthesis (Harris & Wilson, 1983).

Copolymers and Drug Delivery

In polymer science, derivatives of this compound have been explored for creating environmentally benign CO2-based copolymers. These materials could be used in drug delivery systems due to their biocompatible properties (Tsai, Wang, & Darensbourg, 2016).

Corrosion Inhibition in Steel

This compound derivatives have been researched for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. This application is significant in materials science and engineering (Praveen et al., 2021).

Mechanism of Action

Target of Action

tert-Butyl phenyl carbonate is primarily used as a reagent for mono-Boc protection of α,ω-diamines . This means that its primary targets are α,ω-diamines, which are organic compounds containing two amine groups. The role of this compound is to protect these diamines during chemical reactions, preventing them from reacting with other substances.

Mode of Action

The compound interacts with its targets (α,ω-diamines) through a process known as Boc protection. In this process, the this compound molecule binds to the amine groups of the α,ω-diamines, forming a protective layer around them. This prevents the diamines from reacting with other substances in the reaction mixture .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of 2-nitroindoles . Nitroindoles are important intermediates in the synthesis of various pharmaceuticals and bioactive compounds.

Result of Action

The primary result of the action of this compound is the successful Boc protection of α,ω-diamines . This allows for the controlled synthesis of complex organic compounds, including 2-nitroindoles . The compound thus plays a crucial role in enabling the synthesis of various pharmaceuticals and bioactive compounds.

Safety and Hazards

Tert-Butyl phenyl carbonate’s vapors may irritate the eyes and respiratory tract, so direct contact should be avoided . During use, appropriate personal protective measures should be taken, such as wearing chemical protective eyewear and gloves . In storage and handling, it should be kept away from oxidizers, strong acids, and sources of ignition or high-temperature environments .

Future Directions

Activated carbonates like tert-Butyl phenyl carbonate facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures . This suggests potential future directions in the field of polymer chemistry.

Properties

IUPAC Name

tert-butyl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVQHXKKOGTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216471
Record name tert-Butyl phenyl carbonate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-89-0
Record name Carbonic acid, 1,1-dimethylethyl phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6627-89-0
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Record name tert-Butyl phenyl carbonate
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Record name 6627-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60248
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Record name tert-Butyl phenyl carbonate
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Record name tert-butyl phenyl carbonate
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Record name TERT-BUTYL PHENYL CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of tert-Butyl phenyl carbonate in organic synthesis?

A1: this compound is primarily used as a reagent for the selective protection of amino groups. It exhibits particular utility in the mono-carbamate protection of aliphatic diamines. [] This selective protection is valuable in multi-step synthesis, allowing for the controlled modification of one amino group while the other remains protected.

Q2: Are there any studies on the thermochemical properties of this compound?

A2: Yes, researchers have investigated the thermochemical properties of this compound using both experimental and computational methods. Combustion calorimetry was employed to determine the standard molar enthalpy of formation. [] The enthalpy of vaporization was determined by measuring the temperature dependence of vapor pressure using the transpiration method. [] These experimental values were found to be in good agreement with theoretical values calculated using the G3MP2 method. []

Q3: Has this compound been used in any studies involving transition metal catalysis?

A3: this compound has been utilized in studies investigating the mechanism of palladium-catalyzed oxidative carbonylation of phenol to diphenyl carbonate. [] Specifically, researchers examined the reactivity of a diaryloxy palladium complex, (TMEDA)Pd(OC6H4-p-t-Bu)2, with carbon monoxide under high pressure. [] The results provided insights into a possible reaction pathway for diphenyl carbonate formation involving the insertion of carbon monoxide into a palladium-oxygen bond of this compound. []

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